2,6-Dichloro-3-nitrotoluene

Descripción general

Descripción

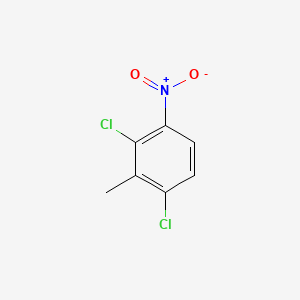

2,6-Dichloro-3-nitrotoluene is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of toluene, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-nitrotoluene can be synthesized through the nitration of 2,6-dichlorotoluene. The nitration process involves the reaction of 2,6-dichlorotoluene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichloro-3-nitrotoluene undergoes various chemical reactions, including reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Major Products:

Reduction: The reduction of this compound yields 2,6-dichloro-3-aminotoluene.

Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Coupling Reactions: Suzuki-Miyaura coupling can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

DCNT serves as a crucial building block in organic chemistry. Its derivatives are synthesized for various applications:

- Pharmaceuticals : DCNT is involved in the synthesis of biologically active compounds. Research indicates that derivatives of DCNT exhibit potential therapeutic effects, making them candidates for drug development .

- Agrochemicals : The compound is used in producing herbicides and pesticides. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, enhancing its utility in agricultural applications .

- Dyes : DCNT is integral to synthesizing azo dyes and other colorants used in textiles and other industries .

Biological Applications

Research has shown that derivatives of DCNT can possess antimicrobial properties. Studies have explored its potential in developing new antibiotics and antifungal agents. The compound's reactivity allows it to form complexes with biological targets, which can lead to novel therapeutic agents .

Environmental Chemistry

DCNT's stability and reactivity make it a subject of study in environmental chemistry. Researchers investigate its degradation pathways and potential environmental impacts, particularly concerning its persistence in soil and water systems .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,6-dichloro-3-nitrotoluene depends on the specific chemical reactions it undergoes. For example, during hydrogenation, the platinum nanoparticles facilitate the reduction of the nitro group to an amine by providing a surface for the reaction to occur . The molecular targets and pathways involved vary based on the specific application and derivative being studied.

Comparación Con Compuestos Similares

- 2,4-Dichloro-3-nitrotoluene

- 4-Chloro-3-nitrotoluene

- 2,4-Dichloro-3-methylnitrobenzene

Comparison: 2,6-Dichloro-3-nitrotoluene is unique due to the specific positions of the chlorine atoms and the nitro group on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, the presence of chlorine atoms at the 2 and 6 positions makes it more susceptible to nucleophilic aromatic substitution compared to its isomers .

Actividad Biológica

2,6-Dichloro-3-nitrotoluene (DCNT) is a chemical compound with the molecular formula C7H5Cl2NO2. It is part of a larger family of nitrotoluenes, which are known for their diverse biological activities. This article explores the biological activity of DCNT, focusing on its toxicity, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 192.02 g/mol

- CAS Number : 29682-46-0

- Structural Formula :

Toxicity Profile

DCNT exhibits various toxicological effects, primarily due to its chlorinated and nitro substituents. The compound has been classified as harmful if swallowed or if it comes into contact with skin .

Acute Toxicity Studies

In acute toxicity studies, DCNT has shown significant effects on liver and kidney functions in animal models. For instance:

- Study Design : Sprague-Dawley rats were administered DCNT via gavage at different dosages.

- Findings :

Cytotoxicity

Research indicates that DCNT exhibits cytotoxic effects in cultured mammalian cells. The cytotoxicity assays typically employed include:

- MTT Assay : Measures cell viability based on mitochondrial activity.

- LDH Release Assay : Assesses plasma membrane integrity by measuring lactate dehydrogenase release.

Table 1: Cytotoxicity Assays Overview

| Assay Type | Measurement Focus | Advantages | Limitations |

|---|---|---|---|

| MTT Assay | Cell viability | Widely accepted | Interference with test compounds |

| LDH Release | Plasma membrane integrity | Simple and quick | Non-specific for cell death |

| Colony Formation | Clonogenic growth | Evaluates long-term survival | Requires specific culture conditions |

Carcinogenic Potential

The carcinogenicity of DCNT has been evaluated in several studies. Notably:

- In a chronic study involving F344 rats, an increase in neoplastic nodules and hepatocellular carcinomas was observed at doses as low as 7 mg/kg/day .

- A similar study in A/J mice showed no increase in lung tumor incidence after exposure to higher doses of DCNT, indicating species-specific responses to the compound .

The biological activity of DCNT is influenced by its ability to interact with cellular components, leading to oxidative stress and DNA damage. The nitro group can undergo reduction to form reactive intermediates that may contribute to its cytotoxic and genotoxic effects.

Case Study 1: Environmental Impact Assessment

A study conducted on industrial sites where DCNT is used revealed significant contamination of soil and groundwater. The assessment highlighted the need for remediation strategies to mitigate the toxic effects on local ecosystems and human health.

Case Study 2: Occupational Exposure

Workers in manufacturing facilities utilizing DCNT were monitored for potential health impacts. Results indicated elevated levels of liver enzymes among exposed workers, suggesting a need for improved safety measures and regular health screenings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloro-3-nitrotoluene, and what are their key intermediates?

-

Methodological Answer : The compound can be synthesized via diazotization and chlorination of 3-chloro-2-methylaniline. A multi-step approach involves nitration followed by chlorination of toluene derivatives. For example, chlorination of p-toluenesulfonic acid yields 3,5-dichloro-4-methylbenzenesulfonyl chloride, which undergoes desulfonation to produce 2,6-dichlorotoluene. Subsequent nitration at the 3-position introduces the nitro group . Alternatively, o-nitrotoluene can be chlorinated to yield intermediates like 2-chloro-6-nitrotoluene, which is reduced to 2-amino-6-chlorotoluene and further diazotized with CuCl₂ catalysis .

-

Key Intermediates :

- 3-Chloro-2-methylaniline

- 2-Chloro-6-nitrotoluene

- 2-Amino-6-chlorotoluene

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Compare retention times against certified reference standards .

- Spectroscopy : Employ NMR (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons adjacent to nitro and chloro groups). IR spectroscopy identifies NO₂ stretching vibrations (~1520 cm⁻¹) .

- Melting Point : Verify against literature values (53–56°C) .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Avoid prolonged exposure to moisture, as nitroaromatic compounds can hydrolyze under acidic/alkaline conditions. Conduct stability tests via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can synthesis optimization address low yields in the chlorination step of this compound production?

- Methodological Answer :

-

Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to improve regioselectivity during chlorination.

-

Reaction Solvent : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (CCl₄) to minimize side reactions.

-

Temperature Control : Lower temperatures (0–5°C) reduce polysubstitution by slowing reaction kinetics. Monitor progress via TLC or in-situ IR .

Q. What reaction mechanisms explain the nitro-group’s electronic effects in this compound during electrophilic substitution?

- Methodological Answer : The nitro group is a strong meta-directing, deactivating substituent. Computational studies (DFT or QSPR models) can map electron density distributions to predict reactivity. For example, the nitro group’s electron-withdrawing nature reduces aromatic ring electron density, favoring electrophilic attacks at positions para to chlorine substituents . Experimental validation involves synthesizing derivatives (e.g., bromination) and analyzing regioselectivity via GC-MS .

Q. How can this compound be detected in environmental matrices, and what are its degradation pathways?

- Methodological Answer :

- Analytical Detection : Use GC-ECD or LC-MS/MS with isotope-labeled internal standards (e.g., ²H₃ or ¹³C analogs) for quantification in soil/water samples. Limit of detection (LOD) typically ranges 0.1–1.0 ppb .

- Degradation Pathways : Microbial degradation under aerobic conditions produces intermediates like 3-amino-2,6-dichlorotoluene. Photolysis studies (UV irradiation at 254 nm) reveal nitro-to-nitroso reduction products. Track pathways using high-resolution mass spectrometry (HRMS) .

Q. What computational tools are suitable for modeling the crystal structure of this compound?

- Methodological Answer :

- Software : SHELX suite (SHELXL for refinement, SHELXD for phase solving) is widely used for small-molecule crystallography. Input experimental XRD data and refine against Fo² values .

- Parameters : Optimize hydrogen bonding and van der Waals interactions using density functional theory (DFT). Validate against experimental unit cell parameters (e.g., a, b, c axes from single-crystal XRD) .

Propiedades

IUPAC Name |

1,3-dichloro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNZUUIFTPNYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183842 | |

| Record name | 2,6-Dichloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-46-0 | |

| Record name | 1,3-Dichloro-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29682-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL434G8AU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.